Lamotrigine N2-Oxide is synthesized through various chemical processes involving lamotrigine. The parent compound, lamotrigine, was developed by GlaxoSmithKline and was first approved for use in the 1990s. The N2-oxide form is typically generated as a metabolic byproduct or through specific oxidation reactions in laboratory settings.
Lamotrigine N2-Oxide can be classified under the following categories:
The synthesis of Lamotrigine N2-Oxide generally involves oxidation reactions. The most common methods include:
The molecular structure of Lamotrigine N2-Oxide features:
Lamotrigine N2-Oxide can participate in various chemical reactions typical for N-oxides, including:
The mechanism of action for Lamotrigine N2-Oxide is not fully elucidated but is believed to involve modulation of voltage-gated sodium channels, similar to its parent compound, lamotrigine. This action stabilizes neuronal membranes and inhibits excitatory neurotransmitter release.
Research indicates that Lamotrigine N2-Oxide may exhibit altered pharmacokinetics compared to lamotrigine, potentially affecting its therapeutic efficacy and side effect profile.
Lamotrigine N2-Oxide is primarily utilized in research settings for:
Lamotrigine N2-Oxide (C₉H₇Cl₂N₅O; CAS 136565-76-9) is a mono-oxygenated derivative of the antiepileptic drug lamotrigine. Its molecular weight is 272.09 g/mol, distinguishing it from the parent compound (lamotrigine: 256.09 g/mol) by the addition of an oxygen atom at the N2 position of the triazine ring [4] [8]. This modification generates a tertiary amine N-oxide functional group, resulting in a permanent positive charge on the oxidized nitrogen and a negative charge on the oxygen atom. Key physicochemical properties include:
Table 1: Physicochemical Properties of Lamotrigine N2-Oxide vs. Lamotrigine
Property | Lamotrigine N2-Oxide | Lamotrigine |
---|---|---|
Molecular Formula | C₉H₇Cl₂N₅O | C₉H₇Cl₂N₅ |
Molecular Weight (g/mol) | 272.09 | 256.09 |
logD (pH 7.4) | -0.8 | 0.5 |
Aqueous Solubility | >50 mg/mL | 0.17 mg/mL |
Major MS Transition | 272.2 → 241.9 | 256.0 → 144.9 |
UHPLC Retention Time | 1.60 min | 1.44 min |
Biosynthesis in Mammalian Systems
Lamotrigine N2-Oxide forms predominantly via hepatic cytochrome P450 (CYP) oxidation, specifically through CYP2A6 and CYP2D6 isoforms [3]. This pathway represents a minor metabolic route (<5% of total lamotrigine metabolism), overshadowed by UGT-mediated N2-glucuronidation (75-90%) [3] [9]. Reactive intermediates include an unstable arene oxide on the dichlorophenyl ring, which may undergo glutathione conjugation before yielding the N2-oxide [3].
Chemical Synthesis
Laboratory synthesis typically involves direct oxidation of lamotrigine using peracids (e.g., m-chloroperbenzoic acid) under anhydrous conditions at 0-5°C [8]. Key parameters:
Stability and Degradation
Lamotrigine N2-Oxide exhibits marked instability under specific conditions:
Table 2: Stability Profile Under Controlled Conditions
Condition | Degradation Rate | Primary Degradant |
---|---|---|
pH 3.0 (25°C) | <5% in 30 days | None detected |
pH 8.0 (25°C) | 90% in 48 hours | 5-Desamino-5-oxo-2,5-dihydro-LTG |
UV Light (254 nm) | Complete in 2 hours | Multiple polar products |
40°C (Dark) | 50% in 7 days | Lamotrigine (reduction product) |
In wastewater treatment plants, N2-oxide undergoes abiotic hydrolysis with kinetics dependent on N2-substitution (half-life: 12–100 hours). Cucumber metabolism studies show it converts to N-carbamoyl and N-glucosyl conjugates [9].
Structural and Electronic Differences
The N2-oxidation modifies lamotrigine’s electronic distribution:
Metabolic and Pharmacokinetic Contrasts
Analytical Differentiation
UHPLC-MS/MS methods resolve lamotrigine N2-Oxide (RT: 1.60 min) from:
Table 3: Metabolic and Analytical Comparison with Lamotrigine
Parameter | Lamotrigine N2-Oxide | Lamotrigine |
---|---|---|
Major Metabolic Route | CYP oxidation (CYP2A6/2D6) | UGT glucuronidation (UGT1A4) |
Plasma Ratio to LTG | 0.001–0.005 | Reference = 1.0 |
Transporter Affinity | None significant | ABCG2, SLC22A1 (OCT1) |
UHPLC Resolution | Baseline separation (ΔRT 0.16 min vs. LTG) | — |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: